molecular formula C15H25NO B5157268 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol

Cat. No.: B5157268
M. Wt: 235.36 g/mol
InChI Key: WDPXODBODZAIGF-UHFFFAOYSA-N
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Description

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperidine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the prop-1-en-2-yl group: This step involves the alkylation of the cyclohexene ring using a suitable alkylating agent.

    Attachment of the piperidine ring: This can be done through a nucleophilic substitution reaction, where the piperidine ring is introduced to the cyclohexene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the double bond in the cyclohexene ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: N-alkylated or N-acylated piperidine derivatives.

Scientific Research Applications

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Prop-1-en-2-ylcyclohex-1-en-1-yl)methanol
  • Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
  • (4-prop-1-en-2-ylcyclohex-2-en-1-yl)methanol

Uniqueness

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol is unique due to its combination of a cyclohexene ring, a piperidine ring, and a hydroxyl group This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-12(2)14-7-5-13(6-8-14)10-16-9-3-4-15(17)11-16/h5,14-15,17H,1,3-4,6-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPXODBODZAIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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